REACTION_SMILES
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[CH3:30][C:31](=[O:32])[OH:33].[ClH:29].[N+:6]([O-:7])(=[O:8])[c:9]1[cH:10][c:11]([NH:16][C:17]([c:18]2[cH:19][cH:20][c:21]([C:24]#[N:25])[cH:22][cH:23]2)=[O:26])[cH:12][cH:13][c:14]1[CH3:15].[Na+:28].[OH-:27].[OH2:1].[OH2:2].[Sn:3]([Cl:4])[Cl:5]>>[NH2:6][c:9]1[cH:10][c:11]([NH:16][C:17]([c:18]2[cH:19][cH:20][c:21]([C:24]#[N:25])[cH:22][cH:23]2)=[O:26])[cH:12][cH:13][c:14]1[CH3:15]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(NC(=O)c2ccc(C#N)cc2)cc1[N+](=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(NC(=O)c2ccc(C#N)cc2)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |